Cas no 102-12-5 (3-(2-hydroxyethyl)-1-phenylthiourea)

102-12-5 structure
Product name:3-(2-hydroxyethyl)-1-phenylthiourea
3-(2-hydroxyethyl)-1-phenylthiourea Chemical and Physical Properties
Names and Identifiers
-
- Thiourea,N-(2-hydroxyethyl)-N'-phenyl-
- 1-(2-hydroxyethyl)-3-phenylthiourea
- 1-Phenyl-3-(2-hydroxyethyl)thiourea
- 1-(2-hydroxyethyl)-3-phenyl-2-thiourea
- 1-(2-hydroxy-ethyl)-3-phenyl-thiourea
- AC1LU8CO
- Ambcb5156479
- ChemDiv3_000588
- F0081-0015
- N-(2-Hydroxy-aethyl)-N'-phenyl-thioharnstoff
- N-(2-Hydroxyethyl)-N'-phenylthiourea
- N-2-hydroxyethyl-N'-phenylthiourea
- NSC90821
- Urea, 1-(2-hydroxyethyl)-3-phenyl-2-thio-
- 3-(2-hydroxyethyl)-1-phenylthiourea
- VS-07282
- SR-01000398314-1
- NSC-90821
- CBDivE_004082
- Thiourea, N-(2-hydroxyethyl)-N'-phenyl-
- SCHEMBL5138189
- CBDivE_003669
- N-(2-Hydroxyethyl)-N'-phenylthiourea #
- HMS1649C15
- CHEMBL5191880
- NSC 90821
- D97208
- 2-Hydroxyethyl phenyl thiourea
- BRD-K81117311-001-01-1
- NCGC00172713-01
- MFCD00022123
- AKOS003241062
- HMS1474K16
- SDCCGMLS-0064663.P001
- 102-12-5
- AKOS002710497
- DTXSID60144510
- CCG-2276
- SR-01000398314
- MFCXZZJQPDIXAS-UHFFFAOYSA-N
- WLN: SUYMR & M2Q
- CS-0315324
- N-Phenyl-N'-.beta.-hydroxyethylthiourea
- 1-(2-hydroxyethyl)-3-phenyl-thiourea
- STL477522
- STL283910
- ALBB-035611
- DB-238302
- BBL022933
- N-(2-hydroxyethyl)-N'-phenylcarbamimidothioic acid
-
- MDL: MFCD00022123
- Inchi: InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)
- InChI Key: MFCXZZJQPDIXAS-UHFFFAOYSA-N
- SMILES: OCCNC(NC1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 196.06716
- Monoisotopic Mass: 196.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
- Tautomer Count: 3
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Density: 1.281
- Boiling Point: 332°C at 760 mmHg
- Flash Point: 154.6°C
- Refractive Index: 1.674
- PSA: 44.29
- LogP: 1.42920
3-(2-hydroxyethyl)-1-phenylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B444048-5mg |
1-(2-Hydroxyethyl)-3-phenylthiourea |
102-12-5 | 5mg |
$ 50.00 | 2022-06-01 | ||
Life Chemicals | F0081-0015-3mg |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0081-0015-10mg |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0081-0015-2μmol |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0081-0015-50mg |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0081-0015-2mg |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0081-0015-4mg |
3-(2-hydroxyethyl)-1-phenylthiourea |
102-12-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
eNovation Chemicals LLC | Y1054177-25g |
1-Phenyl-3-(2-hydroxyethyl)thiourea |
102-12-5 | 95% | 25g |
$155 | 2025-02-26 | |
eNovation Chemicals LLC | Y1054177-100g |
1-Phenyl-3-(2-hydroxyethyl)thiourea |
102-12-5 | 95% | 100g |
$340 | 2025-02-26 | |
abcr | AB384550-25g |
1-(2-Hydroxyethyl)-3-phenylthiourea; . |
102-12-5 | 25g |
€272.60 | 2025-02-15 |
3-(2-hydroxyethyl)-1-phenylthiourea Related Literature
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Hong-Jian Cheng,Hong-Xi Li,Zhi-Gang Ren,Chun-Ning Lü,Jing Shi,Jian-Ping Lang CrystEngComm 2012 14 6064
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E. J. Bowen Trans. Faraday Soc. 1954 50 97
-
3. 722. The polymerization of olefins with Friedel–Crafts catalystsR. L. Meier J. Chem. Soc. 1950 3656
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4. Studies in Werner clathrates. Part 4. Structures of tetrakis(4-ethylpyridine)di-isothiocyanatonickel(II) and its clathrates with p-, m-, and o-xylene, carbon disulphide, and carbon tetrachlorideMadeleine H. Moore,Luigi R. Nassimbeni,Margaret L. Niven J. Chem. Soc. Dalton Trans. 1987 2125
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5. 378. The crystal and molecular structure of (+)-10-bromo-2-chloro-2-nitrosocamphaneG. Ferguson,C. J. Fritchie,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1961 1976
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William Levason,Manisha Nirwan,Raju Ratnani,Gillian Reid,Nikolaos Tsoureas,Michael Webster Dalton Trans. 2007 439
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7. Investigation into diphosphine oxides as ligands in diorganotin(IV) adducts. Part 1. Synthesis and spectroscopic characterization of 1,2-bis(diphenylphosphoryl)ethane tin complexes and X-ray structure of [1,2-bis(diphenylphosphoryl)ethane]di-n-butyldichlorotin(IV)Philip G. Harrison,Nelson W. Sharpe,Corrado Pelizzi,Giancarlo Pelizzi,Pieralberto Tarasconi J. Chem. Soc. Dalton Trans. 1983 921
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Yuri B. Vysotsky,Elena S. Fomina,Elena A. Belyaeva,Valentin B. Fainerman,Dieter Vollhardt Phys. Chem. Chem. Phys. 2013 15 2159
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9. Formation of a (4 + 4) Schiff-base macrocyclic ligand by a template rearrangement. Crystal and molecular structures of two tetranuclear manganese(II) complexesSally Brooker,Vickie McKee,William B. Shepard,Lewis K. Pannell J. Chem. Soc. Dalton Trans. 1987 2555
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10. Chemistry of di- and tri-metal complexes with bridging carbene or carbyne ligands. Part 40. Transformation of terminally bound alkylidyne ligands to μ-alkylidene, μ-vinyl, μ-alkyl, and μ-aryl groups at a bimetal centre; X-ray crystal structures of [N(PPh3)2][ReW(μ-CHR)(CO)9], [ReW(μ-CH2R)(μ-Me2PCH2PMe2)(CO)7], and [ReW(μ-OCCH2R)(μ-Ph2PCH2PPh2)(CO)6{P(OMe)3}](R = C6H4Me-4)John C. Jeffery,A. Guy Orpen,F. Gordon A. Stone,Michael J. Went J. Chem. Soc. Dalton Trans. 1986 173
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:102-12-5)3-(2-hydroxyethyl)-1-phenylthiourea
Purity:99%
Quantity:25g
Price ($):162.0